molecular formula C12H16O2 B089656 Phenethyl isobutyrate CAS No. 103-48-0

Phenethyl isobutyrate

Cat. No.: B089656
CAS No.: 103-48-0
M. Wt: 192.25 g/mol
InChI Key: JDQVBGQWADMTAM-UHFFFAOYSA-N
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Description

Phenethyl isobutyrate (CAS # 103-48-0), also known as 2-phenylethyl isobutyrate or β-phenethyl isobutyrate, is an ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol. It is synthesized via esterification of phenethyl alcohol and isobutyric acid . This compound is widely used in the flavor and fragrance industries due to its sweet, floral, fruity-rose, and honey-like aroma, contributing to perfumes, cosmetics, and food products .

Properties

IUPAC Name

2-phenylethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQVBGQWADMTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044764
Record name 2-Phenylethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to slighty yellow liquid; fruity-rosy odour
Record name Propanoic acid, 2-methyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, 1 mL in 3 Ml 80% ethanol (in ethanol)
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.987-0.990
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-48-0
Record name 2-Phenylethyl isobutyrate
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Record name 2-Phenylethyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylethyl 2-methylpropanoate
Source EPA DSSTox
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Record name Phenethyl isobutyrate
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Record name 2-PHENYLETHYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRZ4RE7DCL
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Record name 2-Phenylethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl isobutyrate is synthesized through the esterification of phenethyl alcohol and isobutyric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain a high-purity ester suitable for use in various applications .

Chemical Reactions Analysis

Esterification of 2-Phenylethanol with Isobutyric Acid

A classic acid-catalyzed reaction between 2-phenylethanol and isobutyric acid:

2 Phenylethanol+Isobutyric AcidH+Phenethyl Isobutyrate+H2O\text{2 Phenylethanol}+\text{Isobutyric Acid}\xrightarrow{\text{H}^+}\text{Phenethyl Isobutyrate}+\text{H}_2\text{O}

Conditions :

  • Catalyst: Strong acid (e.g., sulfuric acid) .

  • Yield: >90% under optimized reflux conditions .

Transesterification of Keto Esters

A patented method reacts 2,2,4,4-tetramethyl-1,3-cyclobutanedione with alcohols (e.g., phenethyl alcohol) using a base catalyst :

Cyclobutanedione+2ROHNaOCH32Phenethyl Isobutyrate+By products\text{Cyclobutanedione}+2\text{ROH}\xrightarrow{\text{NaOCH}_3}2\text{this compound}+\text{By products}

Conditions :

  • Catalyst: Sodium methylate (2–4 wt%).

  • Solvent: Benzene or methanol.

  • Temperature: 35–130°C.

  • Yield: 63–94% after vacuum distillation .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions to yield phenethyl alcohol and isobutyric acid :

Phenethyl Isobutyrate+H2OH+/OH2 Phenylethanol+Isobutyric Acid\text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{2 Phenylethanol}+\text{Isobutyric Acid}

Key Findings :

  • Acidic Hydrolysis : Slow at room temperature but accelerates under reflux .

  • Enzymatic Hydrolysis : Not reported in literature; likely requires lipases.

Thermal Decomposition

Prolonged exposure to heat (>100°C) induces decomposition:

Phenethyl IsobutyrateΔIsobutyric Acid+Volatile By products\text{this compound}\xrightarrow{\Delta}\text{Isobutyric Acid}+\text{Volatile By products}

Stability Data :

  • Flash Point : 152°C.

  • Decomposition Onset : Detectable at 100°C over 24 hours.

Oxidation

Though stable under ambient conditions, strong oxidizers (e.g., KMnO₄) may cleave the ester bond, forming phenylacetic acid derivatives .

Transesterification with Alternative Alcohols

Reacting this compound with higher alcohols (e.g., linalool) in the presence of NaOCH₃ produces mixed esters :

Phenethyl Isobutyrate+LinaloolLinalyl Isobutyrate+2 Phenylethanol\text{this compound}+\text{Linalool}\rightarrow \text{Linalyl Isobutyrate}+\text{2 Phenylethanol}

Reaction Workup and Purification

Post-synthesis steps include:

  • Neutralization : Acetic acid to quench residual base .

  • Washing : Water to remove salts and acids .

  • Distillation : Vacuum distillation (e.g., 68–69°C at 5 mm Hg) to isolate pure ester .

Scientific Research Applications

Fragrance Industry

Phenethyl isobutyrate is primarily utilized in the fragrance industry due to its pleasant floral scent reminiscent of rose and jasmine. It is classified as an Aryl Alkyl Alcohol Simple Acid Ester, which contributes to its stability and volatility in formulations.

Toxicological Safety Assessments

  • Genotoxicity : Studies have shown that this compound does not induce micronuclei in human peripheral blood lymphocytes, indicating a lack of genotoxic potential .
  • Skin Sensitization : Evaluations indicate that it does not pose a significant risk for skin sensitization at typical usage levels .
  • Environmental Safety : The compound has been assessed for environmental impact, with findings suggesting minimal risk under current usage conditions .

Food Flavoring

This compound is also employed as a flavoring agent in the food industry. Its sweet, floral notes enhance the sensory profile of various food products.

Regulatory Status

The compound has been evaluated for safety in food applications, with established acceptable daily intake levels that support its use without adverse health effects .

Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound in pain management and anti-inflammatory treatments.

Case Study Insights

  • In preclinical studies, this compound exhibited anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory disorders .
  • Its role as a metabolite in certain biological pathways indicates potential for further exploration in pharmacological contexts .

Analytical Chemistry Applications

This compound serves as a model compound in analytical chemistry for studying esterification reactions and volatile compound production during fermentation processes.

Research Findings

  • Studies utilizing headspace sorptive extraction have monitored volatile compounds during fermentation, highlighting this compound's role in enhancing aromatic profiles in wine production .

Summary Table of Applications

Application AreaDescriptionKey Findings
Fragrance IndustryUsed for its floral scentNon-genotoxic; low skin sensitization risk
Food FlavoringEnhances flavor profilesSafe for consumption; regulated daily intake
Therapeutic PotentialAnti-inflammatory propertiesPotential use in pain management
Analytical ChemistryModel compound for studying esterificationImportant in monitoring volatile compounds

Mechanism of Action

The mechanism of action of phenethyl isobutyrate involves its interaction with specific molecular targets and pathways. As a carboxylic ester, it can undergo hydrolysis to release phenethyl alcohol and isobutyric acid, which can then participate in various biochemical pathways. The ester itself may also interact with receptors and enzymes, influencing their activity and leading to its observed effects .

Comparison with Similar Compounds

Regulatory Status :

  • FEMA GRAS : 2862 (approved for food use) .
  • EU Compliance : Listed under EC 203-116-1 and authorized in feed additives .

Fragrance Performance :

  • 香比强值 (Odor Intensity) : 80
  • 留香值 (Longevity) : 27
  • 综合评分 (Overall Score) : 108 .

Comparison with Structurally Similar Compounds

Phenethyl Butyrate (CAS # 103-52-6)

Molecular Formula : C₁₂H₁₆O₂ (same as phenethyl isobutyrate).
Structural Difference : The ester group is derived from butyric acid (C₄H₈O₂) instead of isobutyric acid (C₄H₈O₂).

Property This compound Phenethyl Butyrate
Odor Profile Floral, fruity-rose, honey Fruity, banana, pineapple
Applications Perfumes, aged rums Distilled beverages, jujube liquor
Regulatory Status FEMA 2862 FEMA 2862

Key Differences :

  • Phenethyl butyrate has a linear butyrate chain, leading to stronger fruity notes (e.g., banana, pineapple) compared to the branched isobutyrate’s floral character .
  • Both are used in alcoholic beverages, but this compound is more prominent in aged rums for its sweet complexity .

Ethyl Isobutyrate (CAS # 97-62-1)

Molecular Formula : C₆H₁₂O₂.
Structural Difference : A simpler ester with an ethyl alcohol moiety instead of phenethyl alcohol.

Property This compound Ethyl Isobutyrate
Odor Profile Floral, honey-like Sweet, acetone-like
Applications Premium fragrances, cosmetics Rum, cachaça, synthetic flavors
Safety GRAS (FEMA 2862) GRAS (used as read-across analog)

Key Differences :

  • Ethyl isobutyrate’s low molecular weight results in a volatile, sharp sweetness akin to acetone, making it suitable for tropical fruit flavors .
  • This compound’s larger phenethyl group enhances its longevity in perfumes .

Benzyl Isobutyrate (CAS # 120-50-1)

Molecular Formula : C₁₁H₁₄O₂.
Structural Difference : Benzyl alcohol replaces phenethyl alcohol.

Property This compound Benzyl Isobutyrate
Odor Profile Floral, rose-like Jasmine, fruity
Applications Floral perfumes, food Soaps, detergents
Regulatory Status FEMA 2862 FEMA 2185

Key Differences :

  • The benzyl group in benzyl isobutyrate introduces a jasmine-like note, whereas phenethyl derivatives are more honeyed and rosy .
  • Benzyl isobutyrate is less stable in alkaline products (e.g., soaps) compared to this compound’s broader formulation compatibility .

Methyl Isobutyrate (CAS # 547-63-7)

Molecular Formula : C₅H₁₀O₂.
Structural Difference : Methyl ester of isobutyric acid.

Property This compound Methyl Isobutyrate
Odor Profile Complex floral Sharp, solvent-like
Applications High-end fragrances Industrial solvents, intermediates
Safety Well-characterized Limited toxicity data

Key Differences :

  • Methyl isobutyrate’s small size limits its use in fragrances due to a harsh odor, but it serves as a precursor in chemical synthesis .

Toxicological and Regulatory Considerations

  • This compound is recognized as safe by FEMA, JECFA, and the FDA for use in food and cosmetics . It is frequently used as a read-across analog for risk assessments of structurally similar esters (e.g., phenethyl isovalerate) due to its well-documented safety profile .
  • Ethyl isobutyrate and phenethyl butyrate share similar regulatory approvals but differ in metabolic pathways; phenethyl derivatives exhibit slower hydrolysis, reducing acute toxicity risks .

Q & A

Q. What are the established synthetic routes for phenethyl isobutyrate, and how can purity be validated?

this compound is typically synthesized via Fischer esterification, combining phenethyl alcohol with isobutyric acid in the presence of an acid catalyst (e.g., sulfuric acid). Post-synthesis, purification involves distillation or column chromatography. Characterization requires 1H/13C NMR to confirm ester formation and GC-MS to assess purity (>98% for research-grade samples). Residual solvents should be quantified via HPLC .

Q. Which analytical methods are optimal for quantifying this compound in complex matrices?

Use gas chromatography with flame ionization detection (GC-FID) for high sensitivity in volatile mixtures. For non-volatile matrices, LC-MS/MS with a C18 column and ESI ionization provides accurate quantification. Calibration curves must span expected concentrations (e.g., 0.1–100 µg/mL), and recovery rates should exceed 85% to validate method robustness .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to OSHA guidelines: use fume hoods during synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy. Store in amber glass at 4°C under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s physicochemical properties (e.g., logP, boiling point) be resolved?

Discrepancies often arise from impure samples or uncalibrated instruments. Replicate measurements using standardized reference materials (e.g., NIST-certified compounds) and report conditions (e.g., pressure for boiling point). Meta-analyses of literature data (e.g., SciFinder, Reaxys) can identify outliers .

Q. What experimental designs are recommended to investigate this compound’s biological activity mechanisms?

Employ dose-response assays (e.g., IC50 for enzyme inhibition) with positive/negative controls. For in vivo studies, use rodent models and administer via oral gavage (doses: 10–100 mg/kg). Validate target engagement using Western blotting or qPCR for downstream biomarkers .

Q. Which strategies identify degradation products of this compound under varying environmental conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via LC-QTOF-MS . Compare fragmentation patterns with databases (e.g., mzCloud) to identify hydrolyzed byproducts like phenethyl alcohol and isobutyric acid .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

Synthesize analogs with substituents on the phenyl ring (e.g., -Cl, -OCH3) and test using molecular docking (AutoDock Vina) against target proteins. Correlate logP (measured via shake-flask method) with cellular permeability .

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

Use crossover designs in animal models (n ≥ 6/group) and quantify plasma levels via LC-MS/MS . Report pharmacokinetic parameters (t1/2, Cmax, AUC) with ±SD. Validate assays using FDA bioanalytical guidelines .

Q. How can synergistic effects between this compound and other bioactive compounds be systematically evaluated?

Apply Chou-Talalay combination index (CI) in vitro: test serial dilutions of both compounds and calculate CI via CompuSyn software. CI < 1 indicates synergy. Confirm in vivo using isobolographic analysis .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (GraphPad Prism) to model sigmoidal dose-response curves. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Power analysis (G*Power) ensures adequate sample size (α = 0.05, β = 0.2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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